molecular formula C18H18FN3O3S B2628142 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile CAS No. 2034525-41-0

2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile

Cat. No.: B2628142
CAS No.: 2034525-41-0
M. Wt: 375.42
InChI Key: VVRYJMPLVHFAQB-UHFFFAOYSA-N
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Description

2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile is a complex organic compound characterized by its unique chemical structure, which includes a piperidine ring, a sulfonyl group, and a fluoro-substituted phenyl group

Scientific Research Applications

2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Preparation Methods

The synthesis of 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the attachment of the fluoro-substituted phenyl group. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Piperidine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: This can be achieved through sulfonylation reactions using reagents such as sulfonyl chlorides.

    Attachment of the Fluoro-Substituted Phenyl Group: This step may involve nucleophilic substitution reactions using fluoro-substituted benzene derivatives.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it may involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

When compared to similar compounds, 2-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile stands out due to its unique combination of structural features, such as the fluoro-substituted phenyl group and the sulfonyl group

Some similar compounds include:

  • Piperidine derivatives with different substituents.
  • Sulfonyl-containing compounds with varying aromatic groups.
  • Fluoro-substituted aromatic compounds with different functional groups.

Properties

IUPAC Name

2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-3-yl]oxypyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3S/c1-13-9-15(19)4-5-17(13)26(23,24)22-8-2-3-16(12-22)25-18-10-14(11-20)6-7-21-18/h4-7,9-10,16H,2-3,8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRYJMPLVHFAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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